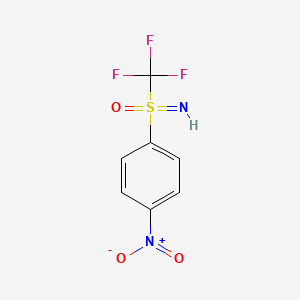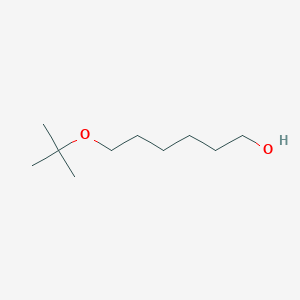![molecular formula C13H14Cl2N2O2 B14359751 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid CAS No. 92026-89-6](/img/structure/B14359751.png)
5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for treating various cancers. This compound features an indole ring, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid typically involves the introduction of the bis(2-chloroethyl)amino group to the indole ring. One common method is through the reaction of indole-3-carboxylic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale.
化学反应分析
Types of Reactions
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the indole ring, while substitution reactions can lead to the formation of new compounds with different functional groups attached to the indole structure.
科学研究应用
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s cytotoxic properties make it useful in studying cell biology and the mechanisms of cell death.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions that can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells.
相似化合物的比较
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Melphalan: A nitrogen mustard derivative with similar cytotoxic properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.
Uniqueness
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole ring structure, which imparts additional biological activity and potential therapeutic benefits. The presence of the indole ring distinguishes it from other nitrogen mustards and may contribute to its specific interactions with biological targets.
属性
CAS 编号 |
92026-89-6 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC 名称 |
5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)9-1-2-12-10(7-9)11(8-16-12)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
InChI 键 |
VADOEFPUDLPCSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)



![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)





